![molecular formula C13H17N B099225 N-Phenyl-2-aminonorbornane CAS No. 15995-50-3](/img/structure/B99225.png)
N-Phenyl-2-aminonorbornane
Overview
Description
N-Phenyl-2-aminonorbornane is an organic compound with the molecular formula C13H17N. It is a bicyclic amine derivative, where the norbornane structure is substituted with a phenyl group and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Phenyl-2-aminonorbornane can be synthesized through several methods. One common approach involves the reaction of norbornene with aniline in the presence of a catalyst. The reaction typically proceeds via a Diels-Alder reaction followed by hydrogenation to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-2-aminonorbornane undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The phenyl group can be hydrogenated under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Hydrogenated derivatives.
Substitution: Formation of substituted amines.
Scientific Research Applications
N-Phenyl-2-aminonorbornane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Phenyl-2-aminonorbornane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- N-Phenyl-2-aminobicyclo[2.2.1]heptane
- N-Phenyl-2-aminobicyclo[2.2.2]octane
Comparison: N-Phenyl-2-aminonorbornane is unique due to its specific bicyclic structure, which imparts distinct steric and electronic properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
N-Phenyl-2-aminonorbornane (C13H17N) is a bicyclic amine derivative that has garnered interest due to its potential biological activities. This compound features both an amino group and a phenyl group, which facilitate various interactions with biological molecules, making it a candidate for research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound consists of a norbornane framework substituted with an amino group at the 2-position and a phenyl group. The structural formula can be represented as follows:
The presence of the amino group allows for hydrogen bonding, while the phenyl group can engage in π-π interactions. These properties are critical in modulating the compound's biological activity, influencing its interaction with various receptors and enzymes .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing solubility and bioavailability.
- π-π Interactions : The phenyl group facilitates interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new therapeutic agents. Studies have shown varying degrees of efficacy against different microbial strains, suggesting potential applications in treating infections .
Case Study: Inhibition of Nitric Oxide Synthase (NOS)
In a notable study, derivatives of N-phenyl compounds were investigated for their ability to inhibit nitric oxide synthase (NOS), an enzyme involved in various physiological processes including vasodilation and neurotransmission. The findings revealed that modifications to the structure could enhance inhibitory potency, indicating that this compound might also exhibit similar properties through structural analogs .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted. The following table summarizes key differences:
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Bicyclic amine | Antimicrobial, antifungal |
N-Phenyl-2-amino-bicyclo[2.2.1]heptane | Bicyclic amine | Moderate activity |
N-Phenyl-2-amino-bicyclo[2.2.2]octane | Bicyclic amine | Limited activity |
This compound stands out due to its specific bicyclic structure which imparts distinct steric and electronic properties that may enhance its reactivity and biological activity compared to other similar compounds .
Pharmacological Potential
Given its structural characteristics and observed biological activities, this compound is being explored as a scaffold for drug development. Its potential applications include:
Properties
IUPAC Name |
N-phenylbicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-4-12(5-3-1)14-13-9-10-6-7-11(13)8-10/h1-5,10-11,13-14H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCLMYIWOIJNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289251 | |
Record name | N-Phenylbicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15995-50-3 | |
Record name | N-Phenylbicyclo[2.2.1]heptan-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15995-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Phenylbicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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